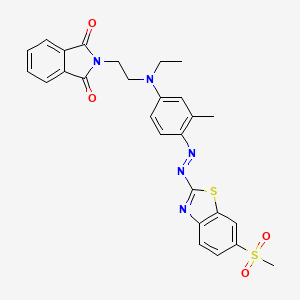

N-(2-(N-Ethyl-4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)-m-toluidino)ethyl)phthalimide

Description

This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6, linked via an azo bridge to an m-toluidine derivative. The toluidine moiety is further functionalized with an ethyl-phthalimide side chain.

Properties

CAS No. |

2203-01-2 |

|---|---|

Molecular Formula |

C27H25N5O4S2 |

Molecular Weight |

547.7 g/mol |

IUPAC Name |

2-[2-[N-ethyl-3-methyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C27H25N5O4S2/c1-4-31(13-14-32-25(33)20-7-5-6-8-21(20)26(32)34)18-9-11-22(17(2)15-18)29-30-27-28-23-12-10-19(38(3,35)36)16-24(23)37-27/h5-12,15-16H,4,13-14H2,1-3H3 |

InChI Key |

YBURDRPVRFXIBD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)N=NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 6-(Methylsulphonyl)benzothiazol-2-yl Azo Intermediate

The benzothiazole azo moiety is constructed by:

Step 1: Synthesis of 6-(methylsulphonyl)benzothiazole. This involves oxidation of the corresponding methylthio benzothiazole precursor using oxidizing agents such as hydrogen peroxide or peracids to convert the methylthio group to methylsulfonyl.

Step 2: Diazotization of an appropriate aromatic amine (e.g., m-toluidine derivative) under acidic conditions using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C).

Step 3: Coupling of the diazonium salt with the 6-(methylsulphonyl)benzothiazole to form the azo linkage. This step is typically conducted in buffered aqueous or mixed solvent systems to maintain diazonium stability and promote coupling efficiency.

N-Ethylation of the m-Toluidine Segment

The aniline nitrogen is ethylated by:

Treatment with ethyl halides (e.g., ethyl bromide or ethyl iodide) or ethyl sulfate under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Alternatively, reductive alkylation using acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride) can be employed for selective N-ethylation.

Attachment of the Ethyl Linker and Phthalimide Group

The ethyl linker is introduced via nucleophilic substitution or reductive amination on the ethyl chain bearing the phthalimide moiety.

Phthalimide is commonly introduced by reacting phthalic anhydride with ethylenediamine derivatives or by nucleophilic substitution of phthalimide potassium salt with an appropriate ethyl halide intermediate.

The final coupling step involves the formation of the this compound through amide bond formation or nucleophilic substitution, depending on the synthetic route.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation to methylsulfonyl | H2O2 or peracid | Acetic acid | 0–25 °C | 70–85 | Controlled oxidation to avoid overoxidation |

| Diazotization | NaNO2, HCl | Water | 0–5 °C | Quantitative | Freshly prepared diazonium salt needed |

| Azo coupling | 6-(Methylsulfonyl)benzothiazole | Buffered aqueous | 0–10 °C | 60–75 | pH control critical for coupling efficiency |

| N-Ethylation | Ethyl bromide, K2CO3 | DMF or DMSO | 25–50 °C | 65–80 | Base excess improves selectivity |

| Phthalimide coupling | Phthalimide potassium salt | DMF | 80–120 °C | 70–85 | High temperature promotes substitution |

Analytical and Purification Techniques

Purification: Column chromatography on silica gel using gradients of ethyl acetate/hexane or preparative HPLC is commonly employed to isolate the final compound with high purity.

Characterization: Confirmatory analyses include NMR spectroscopy (1H, 13C), mass spectrometry, and UV-Vis spectroscopy to verify azo chromophore integrity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research has indicated that compounds similar to N-(2-(N-Ethyl-4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)-m-toluidino)ethyl)phthalimide exhibit cytotoxic effects on various cancer cell lines. Studies have shown that the benzothiazole moiety can enhance the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy as a potential antimicrobial agent makes it a candidate for developing novel antibiotics, particularly in the face of rising antibiotic resistance .

- Drug Delivery Systems : this compound can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability .

Agricultural Applications

- Pesticidal Activity : The compound has shown promise as an eco-friendly pesticide alternative. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest management strategies without the adverse effects associated with conventional pesticides .

- Plant Growth Regulation : Studies have indicated that derivatives of this compound can act as plant growth regulators, promoting growth and resistance to environmental stressors in crops .

Materials Science Applications

- Dyes and Pigments : this compound is used in the formulation of dyes due to its vibrant color properties and stability under various environmental conditions .

- Polymer Chemistry : The compound can be integrated into polymer matrices to impart specific properties such as UV stability and enhanced mechanical strength, making it valuable in the development of advanced materials for industrial applications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry focused on the anticancer activity of benzothiazole derivatives, including this compound). The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential pathway for therapeutic development .

Case Study 2: Pesticidal Efficacy

In a field trial reported by Agricultural Sciences, the application of this compound as a pesticide resulted in a marked reduction in pest populations compared to untreated controls, highlighting its effectiveness and potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory pathway. The benzothiazole moiety can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

- Methylsulfonyl vs. Trifluoromethyl : The target compound’s 6-methylsulfonyl group contrasts with trifluoromethyl-substituted benzothiazoles (e.g., EP3348550A1 derivatives like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide). Trifluoromethyl groups enhance lipophilicity and metabolic stability, while methylsulfonyl improves solubility and hydrogen-bonding capacity, influencing bioavailability .

- Bromo Substituents : N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (ECHEMI, 2022) introduces bromine, increasing molecular weight and steric bulk, which may alter receptor binding compared to the target compound’s methylsulfonyl group .

Azo Linkage vs. Alternative Bridges

- Azo vs. Thioacetamide/Amide Bridges : Unlike the target compound’s azo (-N=N-) group, compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () use thioacetamide (-S-C(=O)-NH-) bridges. Azo groups confer photostability and intense coloration, while thioacetamides offer flexibility and sulfur-mediated interactions .

Terminal Functional Groups

- Phthalimide vs. Sulfamoyl/Benzamide : The phthalimide terminus in the target compound is associated with anti-inflammatory and kinase-inhibitory activity. In contrast, sulfamoylbenzamide derivatives (e.g., ) prioritize sulfonamide interactions with enzymes or receptors, enhancing antibacterial or antitumor effects .

Key Data Table: Structural and Functional Comparisons

Biological Activity

N-(2-(N-Ethyl-4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)-m-toluidino)ethyl)phthalimide, a compound with the molecular formula and a molecular weight of approximately 547.648 g/mol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its azo group, which is known to influence various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C27H25N5O4S2 |

| Molecular Weight | 547.648 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 776.3 ± 70.0 °C |

| Flash Point | 423.3 ± 35.7 °C |

The biological activity of this compound primarily involves its interaction with cellular components, influencing processes such as cell signaling and apoptosis. The presence of the benzothiazole moiety is significant as it has been associated with antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can disrupt microbial cell membranes and inhibit growth through various mechanisms, including interference with protein synthesis and nucleic acid function .

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to induce cell death has been linked to the activation of caspase pathways, which are crucial in the apoptotic process .

Fluorescent Properties

The compound's fluorescent properties make it a candidate for use in bioimaging applications. Its ability to act as a fluorescent probe allows for visualization of cellular processes in real-time, providing insights into drug interactions and cellular responses to treatments .

Case Studies

- Anticancer Activity : A study involving various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at concentrations as low as 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Q & A

Q. What synthetic strategies are recommended for introducing the azo (-N=N-) linkage in this compound?

The azo group can be synthesized via diazotization of 6-(methylsulphonyl)benzothiazol-2-amine followed by coupling with N-ethyl-m-toluidine. Key steps include:

- Diazotization : Use NaNO₂ in acidic media (e.g., HCl) at 0–5°C to generate the diazonium salt.

- Coupling : React with the aromatic amine under controlled pH (7–9) to avoid side reactions like phenol coupling .

- Purification : Extract with ethyl acetate and recrystallize from ethanol to isolate the azo intermediate .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- ¹H/¹³C NMR : Confirm aromatic proton environments and substituent positions (e.g., methylsulphonyl and ethyl groups).

- IR Spectroscopy : Identify characteristic peaks for azo (-N=N-, ~1400–1600 cm⁻¹) and phthalimide (C=O, ~1700 cm⁻¹) groups .

- XRD (Single-crystal) : Resolve crystallographic data using SHELX software for bond angles and molecular packing .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and compare retention times with fresh samples .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for azo-phthalimides) .

Q. What purification methods are suitable for isolating intermediates?

- Liquid-Liquid Extraction : Use ethyl acetate/water systems to remove unreacted amines or salts .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for azobenzothiazole intermediates .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields and minimize byproducts?

Apply Box-Behnken or Central Composite Design to model variables (e.g., temperature, solvent ratio, catalyst loading). For example:

- Factors : Reaction time (5–7 h), NaN₃ concentration (1.5 equiv.), solvent polarity (toluene:water ratio).

- Response Surface Analysis : Identify optimal conditions for maximum yield while reducing side reactions like over-alkylation .

Q. What computational tools predict reactivity and electronic properties of intermediates?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict electron-rich sites for azo coupling.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in the aromatic region.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out isobaric impurities .

Q. What strategies validate the compound’s bioactivity in pharmacological studies?

- In Silico Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays.

- SAR Analysis : Modify substituents (e.g., methylsulphonyl vs. carboxyl) and correlate with IC₅₀ values in cytotoxicity assays .

Q. How does SHELX software address challenges in crystallographic refinement for this compound?

Q. What analytical methods ensure batch-to-batch consistency in purity?

- HPLC-DAD : Use C18 columns (ACN:H₂O gradient) with UV detection at λmax for azo (450–500 nm) and phthalimide (290 nm) moieties.

- Elemental Analysis : Match experimental vs. theoretical C/H/N/S values (±0.4% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.